PEAQX sodium

Description

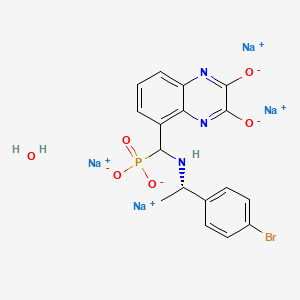

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGAGBKXHAHCGQ-VSYRWHDMSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN3Na4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PEAQX Sodium at the NMDA Receptor

Abstract

This technical guide provides a comprehensive examination of PEAQX sodium (also known as NVP-AAM077), a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. We will delve into the molecular intricacies of its mechanism, focusing on its interaction with specific NMDA receptor subunits, the functional consequences of this antagonism, and the downstream signaling pathways it modulates. This document is intended for researchers, neuropharmacologists, and drug development professionals, offering not only a synthesis of the current understanding but also detailed, field-proven experimental protocols for the characterization of PEAQX and similar compounds. We will explore its binding kinetics, the structural basis of its selectivity, and its physiological effects, grounding all claims in authoritative scientific literature.

Introduction: The NMDA Receptor Landscape and the Advent of PEAQX

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the mammalian central nervous system. These ligand-gated ion channels are fundamental to processes of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[1] Structurally, NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D).[1] This subunit composition dictates the receptor's biophysical and pharmacological properties, including agonist affinity, channel kinetics, and modulation by endogenous and exogenous compounds.

The central role of NMDA receptors in physiology is matched by their implication in pathology. Overactivation of these receptors leads to excessive calcium (Ca2+) influx, a phenomenon known as excitotoxicity, which is a key pathological process in neurodegenerative disorders, stroke, and epilepsy.[1] This dual role presents a significant therapeutic challenge: how to inhibit pathological overactivation without disrupting the receptor's vital physiological functions.

One promising strategy has been the development of antagonists with selectivity for specific GluN2 subunits. PEAQX sodium emerged from this effort as a competitive antagonist with a preferential affinity for GluN2A-containing receptors over those containing the GluN2B subunit.[1][2] This guide will dissect the mechanism of PEAQX, clarifying its binding properties and providing the technical foundation for its use as a precise pharmacological tool.

Molecular Mechanism of Action: Competitive and Subtype-Selective Antagonism

PEAQX is a competitive antagonist, meaning it directly competes with the endogenous agonist, glutamate, for its binding site on the NMDA receptor.[2][3] This mode of action is surmountable; the inhibitory effect of PEAQX can be overcome by a sufficiently high concentration of glutamate.

The Binding Site: A Unique Interaction at the GluN1-GluN2A Interface

Crystallographic studies have revealed that the primary binding locus for PEAQX is the ligand-binding domain (LBD) cleft of the GluN2A subunit , the same site that binds glutamate.[4][5] The binding mechanism, however, is unique. The phosphate group of the PEAQX molecule establishes multiple hydrogen bonds within the GluN2A binding pocket.[5] Critically, the molecule's bromophenyl group extends beyond the traditional agonist-binding pocket to make additional contact with a residue on the adjacent GluN1 subunit .[4] This interaction, spanning the interface of the GluN1 and GluN2A subunits, is a key structural determinant of its binding. Site-directed mutagenesis experiments have confirmed that altering the interacting residue on the GluN1 subunit reduces the potency of PEAQX, validating this unique binding mode.[4]

Binding Affinity and Selectivity Profile: A Case for Rigorous Pharmacological Analysis

Initial reports suggested that PEAQX possessed a high, over 100-fold selectivity for human GluN2A-containing receptors versus GluN2B subtypes. However, subsequent, more rigorous pharmacological analyses, particularly on rodent receptors, have revised this figure significantly.[4][6]

The gold standard for quantifying the affinity of a competitive antagonist is the determination of its equilibrium constant (KB or Ki) through Schild analysis, as this value is independent of the agonist concentration used in the assay.[7][8] In contrast, IC₅₀ values are highly dependent on experimental conditions, particularly the concentration of the competing agonist, which can lead to misinterpretation of an antagonist's true potency and selectivity.[8]

A seminal study by Frizelle et al. (2006) using two-electrode voltage-clamp recordings in Xenopus oocytes expressing recombinant rodent NMDA receptors provided definitive KB values for PEAQX.[7] This work demonstrated a more modest, yet still significant, selectivity.

| Receptor Subtype | Antagonist | Equilibrium Constant (KB) | Selectivity (KB Ratio) | Reference |

| GluN1/GluN2A | PEAQX (NVP-AAM077) | 15 ± 2 nM | ~5-fold | [7] |

| GluN1/GluN2B | PEAQX (NVP-AAM077) | 78 ± 3 nM | (vs. GluN2A) | [7] |

This ~5-fold preference for GluN2A over GluN2B is a critical parameter for designing experiments and interpreting results.[7][8] While not as pronounced as initially reported, this level of selectivity still allows PEAQX to be a valuable tool for dissecting the roles of GluN2A- versus GluN2B-containing NMDA receptors, provided that appropriate concentrations and rigorous controls are used.[9]

Functional Consequences and Downstream Signaling

By competitively occupying the glutamate binding site, PEAQX prevents the conformational changes necessary for channel opening. This directly inhibits the influx of cations, most notably Ca²⁺, through the NMDA receptor channel. Given the central role of Ca²⁺ as a second messenger, this inhibition has profound effects on downstream intracellular signaling cascades.

One of the key pathways modulated by NMDA receptor activity is the MEK/ERK/CREB pathway .[10] NMDA receptor-mediated Ca²⁺ influx can activate a cascade involving Ras, Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).[11][12] Activated ERK then translocates to the nucleus, where it phosphorylates and activates transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that underpin synaptic plasticity.[13]

By blocking the initial Ca²⁺ trigger, PEAQX effectively dampens the activation of this entire pathway. This attenuation of MEK/ERK/CREB signaling is thought to underlie some of its observed physiological effects, such as its anticonvulsant properties.[9]

Methodologies for Characterizing PEAQX-NMDA Receptor Interaction

To ensure scientific rigor, the interaction between PEAQX and the NMDA receptor must be characterized using validated, quantitative methods. Here, we provide detailed protocols for two cornerstone assays: electrophysiological analysis and competitive radioligand binding.

Protocol 1: Electrophysiological Determination of KB using Two-Electrode Voltage-Clamp (TEVC)

This protocol is based on the methodology used to definitively determine the KB of PEAQX and is ideal for precisely quantifying competitive antagonism at specific recombinant receptor subtypes.[7]

Rationale: The TEVC technique allows for the stable recording of currents from Xenopus oocytes expressing a homogenous population of a specific NMDA receptor subtype (e.g., GluN1/GluN2A). By measuring the shift in the glutamate concentration-response curve in the presence of a fixed concentration of PEAQX, we can perform a Schild analysis to calculate the KB.

Step-by-Step Methodology:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., rat GluN1a and GluN2A) at a 1:1 ratio.

-

Incubate injected oocytes for 2-4 days at 18°C to allow for receptor expression.

-

-

Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with recording buffer (e.g., BaCl₂-based, to eliminate Ca²⁺-activated chloride currents) containing a low concentration of glycine (e.g., 10 µM) to saturate the co-agonist site.

-

Impale the oocyte with two microelectrodes (voltage and current) filled with 3M KCl.

-

Voltage-clamp the oocyte at a holding potential of -70 mV.

-

-

Data Acquisition (Schild Analysis):

-

Control Curve: Generate a cumulative concentration-response curve for glutamate by applying increasing concentrations (e.g., 1 µM to 300 µM) until a maximal response is achieved. Wash with buffer between applications.

-

Antagonist Incubation: Perfuse the chamber with a fixed concentration of PEAQX (e.g., 30 nM) for 2-5 minutes to allow for equilibration.

-

Shifted Curve: In the continued presence of PEAQX, generate a new glutamate concentration-response curve. The curve will be right-shifted.

-

Repeat: Repeat the incubation and curve generation for at least two other concentrations of PEAQX (e.g., 100 nM, 300 nM).

-

-

Data Analysis:

-

For each concentration of PEAQX, calculate the dose ratio (DR) – the ratio of the EC₅₀ for glutamate in the presence of the antagonist to the EC₅₀ in its absence.

-

Construct a Schild plot: log(DR - 1) on the y-axis versus the log of the molar concentration of PEAQX on the x-axis.

-

Perform a linear regression on the data. The x-intercept of the resulting line is the log(KB). A slope not significantly different from unity confirms competitive antagonism.

-

Protocol 2: Competitive Radioligand Binding Assay for Ki Determination

This protocol provides a framework for determining the binding affinity (Ki) of PEAQX by measuring its ability to displace a known radioligand from the receptor.

Rationale: This biochemical assay quantifies the direct interaction between the antagonist and the receptor in a membrane preparation. By incubating membranes containing the NMDA receptor with a fixed concentration of a radiolabeled antagonist and increasing concentrations of the unlabeled test compound (PEAQX), we can determine the concentration of PEAQX that displaces 50% of the radioligand (IC₅₀). This value is then used to calculate the Ki.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture a cell line (e.g., HEK293) stably expressing the desired NMDA receptor subtype (e.g., GluN1/GluN2A).

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

-

-

Binding Assay:

-

Set up assay tubes or a 96-well plate. Each well will contain:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-CGP 39653, a competitive NMDA antagonist), typically at a concentration near its Kd.

-

Increasing concentrations of unlabeled PEAQX sodium.

-

Membrane preparation (50-100 µg protein).

-

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist, e.g., 10 µM D-AP5).

-

-

Incubation and Filtration:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes but allow unbound ligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

Calculate specific binding = total binding - non-specific binding.

-

Plot the percentage of specific binding versus the log concentration of PEAQX.

-

Fit the data with a non-linear regression (variable slope) to determine the IC₅₀ value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

PEAQX sodium is a potent competitive antagonist of the NMDA receptor with a modest but pharmacologically useful selectivity for GluN2A-containing subtypes. Its unique binding mode, which spans the GluN1-GluN2A subunit interface, provides a structural basis for its action and a template for the design of future subtype-selective antagonists. The initial overestimation of its selectivity highlights the critical importance of rigorous pharmacological techniques, such as Schild analysis, over the simple determination of IC₅₀ values for the accurate characterization of competitive ligands.

By inhibiting Ca²⁺ influx and attenuating downstream signaling pathways like MEK/ERK/CREB, PEAQX serves as an invaluable tool for dissecting the specific physiological and pathological roles of GluN2A-containing NMDA receptors. Future research should continue to explore the therapeutic potential of targeting this specific receptor population in conditions like epilepsy and neurodevelopmental disorders, where PEAQX has shown preclinical efficacy.[9] Furthermore, the development of next-generation compounds with even greater selectivity will be crucial for translating the promise of NMDA receptor subtype modulation into safe and effective clinical therapies.

References

-

Karakas, E., Simorowski, N., & Furukawa, H. (2011). Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to NVP-AAM077. Journal of Neuroscience, 31(43), 15319–15328. [Link]

-

Folbergrová, J., Druga, R., & Otáhal, J. (2019). Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats. Cellular and Molecular Neurobiology, 39(8), 1195–1206. [Link]

-

Wikipedia. (2023). PEAQX. Retrieved February 5, 2026, from [Link]

-

Zhang, J., et al. (2024). Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands. Acta Pharmaceutica Sinica B. [Link]

-

Frizelle, P. A., Chen, P. E., & Wyllie, D. J. (2006). Equilibrium constants for (R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid (NVP-AAM077) acting at recombinant NR1/NR2A and NR1/NR2B N-methyl-D-aspartate receptors: implications for studies of synaptic transmission. Molecular Pharmacology, 70(3), 1022–1032. [Link]

-

Wyllie, D. J. A., & Chen, P. E. (2007). Influence of GluN2 subunit identity on NMDA receptor function. Neuropharmacology, 53(5), 559-567. [Link]

-

Chen, P. E., & Wyllie, D. J. A. (2006). Taking The Time To Study Competitive Antagonism. British Journal of Pharmacology, 149(7), 833–835. [Link]

-

Sawtell, N. B., et al. (2008). NMDA Receptor Antagonists Reveal Age-Dependent Differences in the Properties of Visual Cortical Plasticity. Journal of Neurophysiology, 100(2), 723-734. [Link]

-

Zanos, P., et al. (2018). Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist. Molecular Psychiatry, 23(4), 947–956. [Link]

-

Auberson, Y. P., et al. (2002). 5-Phosphonomethylquinoxalinediones as competitive NMDA receptor antagonists with a preference for the human 1A/2A, rather than 1A/2B receptor composition. Bioorganic & Medicinal Chemistry Letters, 12(7), 1099-1102. [Link]

-

Remus, J. L., & Thiels, E. (2015). Appetitive cue-evoked ERK signaling in the nucleus accumbens requires NMDA and D1 dopamine receptor activation and regulates CREB phosphorylation. Learning & Memory, 22(12), 603–613. [Link]

-

Schmäing, L. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

-

He, X., et al. (2004). A Novel Ca2+-Independent Signaling Pathway to Extracellular Signal-Regulated Protein Kinase by Coactivation of NMDA Receptors and Metabotropic Glutamate Receptor 5 in Neurons. Journal of Neuroscience, 24(48), 10923-10932. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 5, 2026, from [Link]

-

Wang, Y., et al. (2023). Mechanism of ERK/CREB pathway in pain and analgesia. Frontiers in Molecular Neuroscience, 16, 1152914. [Link]

-

ResearchGate. (n.d.). NVP-AAM077 antagonism at NR1/NR2B NMDA receptors. Retrieved February 5, 2026, from [Link]

-

Sykes, D. A., et al. (2012). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Current Protocols in Pharmacology, Chapter 2, Unit 2.9. [Link]

-

Abrahamsson, T., et al. (2021). Homeostatic regulation of presynaptic NMDA receptor subunit composition modulates action potential driven Ca2+ influx into boutons setting the bandwidth for information transfer. bioRxiv. [Link]

-

Krapivinsky, G., et al. (2003). The NMDA receptor is coupled to the ERK pathway by a direct interaction between NR2B and RasGRF1. Neuron, 40(4), 775-784. [Link]

-

Roskoski, R. Jr. (2012). The MEK/ERK Network as a Therapeutic Target in Human Cancer. Cancer Investigation, 30(5), 396-412. [Link]

-

Hansen, K. B., & Woll, K. A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57922. [Link]

-

Sykes, D. A., et al. (2012). Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. Current Protocols in Pharmacology, Chapter 2, Unit 2.9.1-2.9.22. [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved February 5, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PEAQX - Wikipedia [en.wikipedia.org]

- 3. PEAQX |NVP-AAM 077 | NMDA receptor GluN2A Antagonist | Hello Bio [hellobio.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Equilibrium constants for (R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid (NVP-AAM077) acting at recombinant NR1/NR2A and NR1/NR2B N-methyl-D-aspartate receptors: Implications for studies of synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mechanism of ERK/CREB pathway in pain and analgesia [frontiersin.org]

- 11. The NMDA receptor is coupled to the ERK pathway by a direct interaction between NR2B and RasGRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Appetitive cue-evoked ERK signaling in the nucleus accumbens requires NMDA and D1 dopamine receptor activation and regulates CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization and Application of PEAQX Sodium

Abstract

PEAQX sodium, also known as NVP-AAM077, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2A subunit.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the characterization and application of PEAQX sodium. While a direct analysis of the excitation and emission spectra of PEAQX sodium is not the standard application for this compound due to its primary function as a non-fluorescent pharmacological tool, this guide will delve into its mechanism of action and provide detailed protocols for its use in studying NMDA receptor function. Furthermore, we will explore how fluorescence-based assays can be powerfully employed to investigate the downstream cellular effects of PEAQX sodium's activity.

Introduction to PEAQX Sodium: A Selective NMDA Receptor Antagonist

PEAQX sodium is a competitive antagonist that binds at the glutamate site of the NMDA receptor.[3] Its significance in neuroscience research and drug development lies in its selectivity for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit.[1][2] This selectivity allows for the targeted investigation of the physiological and pathological roles of different NMDA receptor populations. The compound has demonstrated anticonvulsant properties in animal models, highlighting its potential therapeutic applications.[4][5][6]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of PEAQX sodium is fundamental for its effective use in experimental settings.

| Property | Value | Source |

| Chemical Name | [methyl] phosphonic acid tetrasodium salt | [3][4] |

| Synonyms | NVP-AAM077, AAM-077 | [1] |

| Molecular Formula | C17H15BrN3Na4O6P | [1] |

| Molecular Weight | 560.16 g/mol | [1] |

| CAS Number | 2102348-87-6 (sodium salt) | [1] |

| Solubility | Soluble in water (10mM) and DMSO | [3][7] |

| Storage | Store at -20°C for long-term stability. | [1][3] |

Mechanism of Action: Targeting the GluN2A Subunit

PEAQX sodium exerts its effects by competitively inhibiting the binding of glutamate to the NMDA receptor. This action prevents the opening of the ion channel, thereby blocking the influx of calcium ions (Ca2+) into the neuron.[1] The preferential antagonism of GluN2A-containing receptors is a key feature that distinguishes PEAQX sodium from other non-selective NMDA receptor blockers.[1][2]

Caption: Mechanism of action of PEAQX sodium at the synapse.

Principles of Fluorescence Spectroscopy in the Context of PEAQX Sodium Research

While PEAQX sodium itself is not a fluorescent molecule, fluorescence spectroscopy is an indispensable tool for elucidating its biological effects.[8][9][10][11] This technique measures the fluorescence emitted by a substance after it absorbs light.[8][9] In the context of PEAQX sodium research, fluorescent probes can be used to monitor changes in intracellular ion concentrations, such as calcium, which are modulated by NMDA receptor activity.

The fundamental principles of fluorescence are often visualized using a Jablonski diagram.[12][13][14][15]

Caption: A simplified Jablonski diagram illustrating electronic transitions.

Experimental Protocol: Assessing the Antagonistic Activity of PEAQX Sodium Using a Calcium Imaging Assay

This protocol outlines a method to quantify the inhibitory effect of PEAQX sodium on NMDA-induced calcium influx in cultured neurons using a fluorescent calcium indicator.

Materials

-

Primary neuronal cell culture

-

PEAQX sodium

-

NMDA

-

Glycine

-

Fluo-4 AM (or other suitable calcium indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence plate reader or microscope with imaging capabilities

Methodology

-

Cell Culture: Plate primary neurons on poly-D-lysine coated plates and culture until mature.

-

Loading with Calcium Indicator:

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

-

Compound Treatment:

-

Prepare serial dilutions of PEAQX sodium in HBSS.

-

Incubate the cells with the different concentrations of PEAQX sodium for 15-30 minutes.

-

-

NMDA Receptor Stimulation:

-

Prepare a solution of NMDA and glycine (as a co-agonist) in HBSS.

-

Add the NMDA/glycine solution to the wells to stimulate the NMDA receptors.

-

-

Fluorescence Measurement:

-

Immediately begin measuring the fluorescence intensity using a plate reader or imaging system.

-

Excitation is typically around 494 nm and emission around 516 nm for Fluo-4.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF/F0) for each well.

-

Plot the dose-response curve of PEAQX sodium's inhibition of the NMDA-induced calcium response to determine the IC50 value.

-

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PEAQX |NVP-AAM 077 | NMDA receptor GluN2A Antagonist | Hello Bio [hellobio.com]

- 4. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEAQX - Wikipedia [en.wikipedia.org]

- 7. apexbt.com [apexbt.com]

- 8. What Is Fluorescence Spectroscopy? Principles Overview | Agilent [agilent.com]

- 9. horiba.com [horiba.com]

- 10. conductscience.com [conductscience.com]

- 11. scispace.com [scispace.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. horiba.com [horiba.com]

- 14. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 15. ossila.com [ossila.com]

PEAQX (NVP-AAM077) Sodium Salt: Technical Specifications & Experimental Guide

[1]

Executive Summary

PEAQX (often referred to by its Novartis code, NVP-AAM077) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][][3][4][5] It is widely utilized in neuroscience research as a pharmacological tool to isolate the function of GluN2A-containing NMDA receptors .[1]

While early literature characterized PEAQX as highly selective (>100-fold) for GluN2A over GluN2B subunits, rigorous kinetic analyses have revised this view, indicating a more modest selectivity window (approximately 5–10 fold).[1] This guide provides the precise physicochemical data required for accurate formulation, details the mechanistic nuance necessary for experimental design, and outlines self-validating protocols for in vitro and in vivo application.[1]

Part 1: Physicochemical Identity[1]

The most critical source of experimental error with PEAQX is the confusion between the Free Acid and the Tetrasodium Salt .[1] Most commercial vendors supply the Tetrasodium Salt Hydrate to ensure water solubility.[1] Using the molecular weight of the free acid to calculate the molarity of the salt will result in a ~19% error in final concentration.[1]

Chemical Specifications Table

| Property | PEAQX Tetrasodium Salt (Standard Commercial Form) | PEAQX Free Acid (Reference Form) |

| IUPAC Name | Tetrasodium methyl]phosphonate | methyl]phosphonic acid |

| Chemical Formula | C₁₇H₁₃BrN₃Na₄O₅P (Anhydrous basis) | C₁₇H₁₇BrN₃O₅P |

| Molecular Weight | 542.14 g/mol (Anhydrous)* | 454.21 g/mol |

| CAS Number | 2102348-87-6 | 459836-30-7 |

| Solubility | Water (up to 100 mM), PBS | DMSO (up to 100 mM), 1eq.[1] NaOH |

| Appearance | White to beige solid/powder | White solid |

*Note: Batch-specific hydration is common.[1] Always check the Certificate of Analysis (CoA) for the exact batch molecular weight (often >560 g/mol due to water molecules).[1]

Structural & Functional Hierarchy

The following diagram illustrates the chemical classification and functional relationships of PEAQX.

Figure 1: Chemical identity and pharmacological classification of PEAQX.

Part 2: Mechanistic Profile & Selectivity[1]

The Selectivity Controversy

PEAQX binds competitively to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[1]

-

Initial Reports: Early studies suggested a >100-fold preference for GluN2A over GluN2B, leading to its widespread adoption as a "GluN2A silencer."[1]

-

Current Consensus: Detailed equilibrium constant analysis (Frizelle et al., 2006) revealed the selectivity is closer to 5-to-10-fold .[1]

-

Implication: At high concentrations (>0.5 µM), PEAQX will antagonize GluN2B receptors.[1] Researchers must carefully titrate doses to maintain specificity.[1]

Mechanism of Action Pathway

PEAQX prevents glutamate binding, thereby inhibiting channel opening and subsequent calcium influx.[1]

Figure 2: Competitive antagonism of PEAQX at the NMDA receptor glutamate site.

Part 3: Handling & Stability Protocols

Stock Solution Preparation (Tetrasodium Salt)

Objective: Create a 10 mM stock solution. Reagent: PEAQX Tetrasodium Salt (MW ~542.14 g/mol ).[1][][6]

-

Weighing: Accurately weigh 5.42 mg of PEAQX tetrasodium salt.

-

Solvation: Add 1.0 mL of sterile, deionized water (Milli-Q).

-

Dissolution: Vortex gently. If particles persist, warm the tube in your hand (37°C) for 1 minute. Sonication is rarely needed for the salt form.[1]

-

Sterilization: If used for cell culture, pass through a 0.22 µm PVDF syringe filter.[1]

-

Storage: Aliquot into light-protective tubes (amber) and store at -20°C.

-

Stability:[1] Stable for 1 month at -20°C. Avoid freeze-thaw cycles.

-

Stability Validation

Part 4: Experimental Applications

Protocol A: In Vitro Brain Slice Electrophysiology

Objective: Isolate GluN2A-mediated currents. Context: Whole-cell patch-clamp recording of pyramidal neurons.

-

Baseline: Record NMDAR-EPSC (Excitatory Postsynaptic Currents) in Mg²⁺-free ACSF containing NBQX (10 µM) and Picrotoxin (50 µM) to isolate NMDA currents.[1]

-

Perfusion: Apply PEAQX at 0.4 µM (400 nM) .

-

Analysis: The reduction in EPSC amplitude represents the GluN2A-mediated component.[1]

Protocol B: In Vivo Administration (Rodents)

Objective: Anticonvulsant or behavioral testing.[1] Route: Subcutaneous (s.c.) or Intraperitoneal (i.p.).[1]

-

Vehicle: Dissolve PEAQX tetrasodium salt in sterile 0.9% saline.

-

Timing: Administer 30–45 minutes prior to the behavioral task or seizure induction (e.g., Pentylenetetrazol model).

-

Control: Vehicle-treated animals are essential as NMDA blockade can induce hyperlocomotion or stereotypy.[1]

References

-

Auberson, Y. P., et al. (2002).[1][3][6] "5-Phosphonomethylquinoxalinediones as competitive NMDA receptor antagonists with a preference for the human 1A/2A, rather than 1A/2B receptor composition." Bioorganic & Medicinal Chemistry Letters, 12(7), 1099–1102.[1][3][6] Link

-

Frizelle, P. A., et al. (2006).[1][3] "Equilibrium constants for (R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid (NVP-AAM077) acting at recombinant NR1/NR2A and NR1/NR2B N-methyl-D-aspartate receptors: Implications for studies of synaptic transmission." Molecular Pharmacology, 70(3), 1022–1032.[1][3][7] Link

-

Bartlett, T. E., et al. (2011).[1] "The subunit-selective NMDA receptor antagonist NVP-AAM077 discriminates between GluN2A- and GluN2B-containing receptors."[1][3][7] Neuropharmacology, 61(8), 1378-1384.[1] Link

-

Tocris Bioscience. "PEAQX Tetrasodium Salt Product Sheet." Link[1]

-

MedKoo Biosciences. "PEAQX Sodium Product Data." Link

Sources

- 1. medkoo.com [medkoo.com]

- 3. PEAQX - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PEAQX tetrasodium hydrate 98 (HPLC) CAS 459836-30-7 [sigmaaldrich.com]

- 7. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PEAQX: A Potent NMDA Receptor Antagonist and Clarification on its Role in Cellular Imaging

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the compound PEAQX (also known as NVP-AAM077). Our initial objective was to provide an in-depth analysis of the fluorescent properties of PEAQX as a sodium probe. However, a comprehensive review of the scientific literature and available product data reveals that PEAQX is not a fluorescent sodium indicator . Instead, PEAQX is consistently and exclusively identified as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5][6][7][8]

This guide has therefore been adapted to provide a thorough technical overview of PEAQX in its correct pharmacological context. We will detail its mechanism of action, receptor selectivity, and established applications in neuroscience research. Furthermore, to assist researchers interested in intracellular sodium measurement, this document will also provide a brief overview of established fluorescent sodium probes.

Part 1: The True Identity of PEAQX - A Selective NMDA Receptor Antagonist

PEAQX is a quinoxalinedione derivative that functions as a competitive antagonist at the glutamate binding site of the NMDA receptor.[3][6] Its primary role is to inhibit the activation of NMDA receptors, thereby blocking the influx of calcium and modulating excitatory synaptic transmission.[1]

Mechanism of Action

PEAQX competitively binds to the glutamate recognition site on the NMDA receptor, preventing the endogenous ligand, glutamate, from activating the receptor and opening its ion channel.[3][6] This inhibitory action has significant downstream effects on neuronal signaling pathways, including the MEK/ERK/CREB cascade.[1]

Below is a simplified representation of the signaling pathway affected by PEAQX.

Caption: A generalized workflow for intracellular sodium imaging experiments.

Experimental Protocol: Cell Loading with AM-Ester Form of a Sodium Probe

This protocol provides a general guideline for loading cells with the acetoxymethyl (AM) ester form of a sodium indicator, such as SBFI-AM. Optimization is often required for specific cell types.

-

Reagent Preparation:

-

Prepare a stock solution of the probe (e.g., 1 mM SBFI-AM) in anhydrous DMSO.

-

Prepare a loading buffer, which is typically a physiological saline solution (e.g., Hanks' Balanced Salt Solution) containing a non-ionic surfactant like Pluronic F-127 (0.02-0.05%) to aid in dye solubilization.

-

-

Cell Preparation:

-

Culture cells to the desired confluency on a substrate suitable for microscopy (e.g., glass-bottom dishes or coverslips).

-

-

Probe Loading:

-

Aspirate the cell culture medium.

-

Add the loading buffer containing the fluorescent probe (final concentration typically 1-10 µM) and Pluronic F-127 to the cells.

-

Incubate the cells at an appropriate temperature (e.g., 37°C) for a duration determined by optimization (typically 30-90 minutes).

-

-

De-esterification:

-

After loading, wash the cells with fresh, probe-free physiological saline to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.

-

-

Imaging:

-

The cells are now ready for fluorescence imaging. Use the appropriate excitation and emission wavelengths for the chosen probe.

-

Conclusion

While PEAQX is a valuable tool in neuroscience research, it is crucial to recognize its function as a selective NMDA receptor antagonist and not a fluorescent sodium probe. For researchers aiming to quantify intracellular sodium, established indicators like SBFI and CoroNa Green offer reliable and well-documented methods. We recommend that researchers carefully verify the identity and function of chemical compounds to ensure the integrity and success of their experimental designs.

References

- MedKoo Biosciences. PEAQX sodium | NVP-AAM077 | CAS#459836-30-7 | NMDA receptor agonist.

- PubMed. A Two-Photon Fluorescent Probe for Imaging Endogenous ONOO- near NMDA Receptors in Neuronal Cells and Hippocampal Tissues.

- MedchemExpress.com. PEAQX (NVP-AAM077) | NMDA Antagonist.

- MDPI. Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−).

- Benchchem. Cellular Targets of PEAQX Beyond NMDA Receptors: An In-depth Technical Guide.

- MedchemExpress.com.

- R&D Systems. PEAQX tetrasodium salt | NMDA Receptor Antagonists.

- Hello Bio. PEAQX |NVP-AAM 077 | NMDA receptor GluN2A Antagonist.

- Wikipedia. PEAQX.

- PMC.

- PMC.

- Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing R

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. PEAQX |NVP-AAM 077 | NMDA receptor GluN2A Antagonist | Hello Bio [hellobio.com]

- 7. PEAQX - Wikipedia [en.wikipedia.org]

- 8. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

PEAQX sodium selectivity for NMDA receptor subtypes

An In-Depth Technical Guide to the Subtype Selectivity of PEAQX for NMDA Receptors

Authored by a Senior Application Scientist

This guide provides a detailed examination of PEAQX (also known as NVP-AAM077), a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. We will explore its mechanism of action, its significant preference for GluN2A-containing receptor subtypes, the experimental methodologies used to validate this selectivity, and the fundamental role of ion flux, including sodium, in NMDA receptor function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacological tool.

The NMDA Receptor: A Keystone of Excitatory Neurotransmission

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in mediating excitatory synaptic transmission throughout the central nervous system.[1] Its activation is fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory.[1]

Structurally, NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[2][3] This subunit composition is critical, as it dictates the receptor's pharmacological and electrophysiological properties, including agonist affinity, channel gating kinetics, and open probability.[2][3]

Activation of the NMDA receptor is a sophisticated process requiring two simultaneous events:

-

Binding of the neurotransmitter glutamate to the GluN2 subunit.

-

Binding of a co-agonist, typically glycine or D-serine, to the GluN1 subunit.

Upon agonist binding, the ion channel does not open immediately. It is blocked by a magnesium ion (Mg²⁺) in a voltage-dependent manner. This Mg²⁺ block is only relieved when the neuronal membrane is sufficiently depolarized, an event often triggered by the activation of nearby AMPA receptors and the subsequent influx of sodium ions (Na⁺).[4] Once open, the NMDA receptor channel is permeable to cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺).[5][6] This influx of Ca²⁺ is a critical downstream signal, initiating intracellular cascades that can lead to long-term changes in synaptic strength.[7]

PEAQX: A Competitive Antagonist with Marked GluN2A Preference

PEAQX is a quinoxalinedione derivative that functions as a competitive antagonist at the glutamate binding site on the NMDA receptor.[8] Its defining characteristic is a significant selectivity for receptors containing the GluN2A subunit over those containing the GluN2B subunit.[7][8][9] This selectivity allows for the targeted modulation of specific NMDA receptor populations, making PEAQX an invaluable tool for dissecting the distinct physiological and pathophysiological roles of GluN2A- and GluN2B-containing receptors.

The interaction of PEAQX at the glutamate binding site prevents the conformational change required for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions and suppressing excitatory neurotransmission.[8][9]

Quantitative Analysis of PEAQX Subtype Selectivity

The preferential binding and inhibition of PEAQX have been quantified across various experimental systems. The data clearly demonstrates a higher affinity and potency for GluN2A-containing receptors.

| Receptor Subtype | Parameter | Value | Species | Reference |

| hGluN1/GluN2A | IC₅₀ | 31 nM | Human | [8][10] |

| hGluN1/GluN2B | IC₅₀ | 215 nM | Human | [8][10] |

| hNMDAR 1A/2A | IC₅₀ | 270 nM | Human | [9][11] |

| hNMDAR 1A/2B | IC₅₀ | 29.6 µM | Human | [9][11] |

| rGluN1/GluN2A | Kᵢ | ~10 nM | Rat | [8] |

| rGluN1/GluN2B | Kᵢ | ~50 nM | Rat | [8] |

h: human, r: rat. IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitory constant) are measures of antagonist potency.

The selectivity ratio can vary depending on the species and experimental conditions, with reports ranging from approximately 5-fold to over 100-fold preference for GluN2A over GluN2B.[9][10][12] It is crucial to note that at higher concentrations, PEAQX can also antagonize GluN2B-containing receptors, an important consideration in experimental design.[13][14]

The Role of Sodium in NMDA Receptor Regulation

While the selectivity of PEAQX is determined by its binding to the GluN2A protein subunit, it is essential to understand the role of sodium in the overall function of the NMDA receptor. The term "sodium selectivity" in the context of NMDA receptors primarily refers to the channel's permeability to Na⁺ ions, not a direct influence of sodium on antagonist binding.

Upon channel opening, there is a significant influx of Na⁺ alongside Ca²⁺.[6] This sodium influx serves a dual purpose. First, it contributes to the excitatory postsynaptic potential (EPSP), further depolarizing the neuron. Second, and more subtly, intracellular Na⁺ acts as a signaling molecule. It provides a crucial positive feedback mechanism that counteracts the Ca²⁺-dependent inactivation of the NMDA receptor.[15] In essence, while Ca²⁺ influx can trigger a negative feedback loop to downregulate channel activity, the concurrent Na⁺ influx potentiates receptor function, ensuring a robust and sustained response.[15][16]

Therefore, by blocking the receptor, PEAQX prevents the influx of both Ca²⁺ and Na⁺, thereby inhibiting not only the primary calcium-mediated signaling but also the sodium-dependent positive feedback modulation.

Caption: PEAQX competitively blocks the glutamate binding site on the GluN2A subunit of the NMDA receptor.

Experimental Protocols for Determining Subtype Selectivity

Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC)

This technique directly measures the functional consequence of antagonist binding: the inhibition of ion flow through the channel. The causality is direct: if the compound binds with high affinity, it will block the current at low concentrations. Xenopus oocytes are a reliable expression system because they lack native glutamate receptors, providing a "clean" background for studying heterologously expressed human or rat receptor subtypes.

Step-by-Step Protocol:

-

Receptor Expression:

-

Synthesize cRNA for the desired NMDA receptor subunits (e.g., human GluN1 and GluN2A, or GluN1 and GluN2B).

-

Microinject a precise ratio of GluN1 and GluN2 cRNA into Xenopus laevis oocytes.

-

Incubate the oocytes for 2-4 days to allow for receptor protein expression and insertion into the cell membrane.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a Mg²⁺-free external solution. The absence of Mg²⁺ is critical to prevent voltage-dependent channel block and allow for receptor activation at a negative holding potential.

-

Impale the oocyte with two microelectrodes, one for voltage clamping (typically at -70 mV) and one for current recording.[17]

-

Establish a stable baseline recording.

-

-

Data Acquisition:

-

Apply a solution containing agonists (e.g., 100 µM glutamate and 10 µM glycine) to elicit an inward current (I_agonist).

-

After washout and return to baseline, co-apply the agonists with varying concentrations of PEAQX.

-

Record the peak inward current in the presence of the antagonist (I_antagonist).

-

-

Data Analysis:

-

Calculate the percent inhibition for each PEAQX concentration: % Inhibition = (1 - (I_antagonist / I_agonist)) * 100.

-

Plot the percent inhibition against the logarithm of the PEAQX concentration.

-

Fit the resulting concentration-response curve with a sigmoidal dose-response equation to determine the IC₅₀ value, which represents the concentration of PEAQX required to inhibit 50% of the agonist-induced current.

-

Repeat the entire process for each NMDA receptor subtype of interest (GluN1/2A, GluN1/2B, etc.) to compare their respective IC₅₀ values.

-

Caption: Workflow for determining antagonist IC₅₀ using two-electrode voltage clamp electrophysiology.

Radioligand Binding Assays

This biochemical technique measures the direct interaction of a compound with the receptor protein. It determines the affinity (Kᵢ) of the antagonist for the binding site by measuring how effectively it displaces a known radiolabeled ligand. This protocol is self-validating as it relies on the principle of competitive displacement at equilibrium.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture a cell line (e.g., HEK293) stably expressing a single subtype of the NMDA receptor (e.g., GluN1/GluN2A).

-

Harvest the cells and homogenize them to prepare a membrane fraction rich in the expressed receptors.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Reaction:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist that binds to the glutamate site (e.g., [³H]CGP 39653), and varying concentrations of the unlabeled competitor, PEAQX.[8]

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known non-radioactive antagonist).

-

Incubate the reactions to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through a glass fiber filter. The filters will trap the membranes (and any bound radioligand) while unbound radioligand passes through.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Use a scintillation counter to measure the radioactivity (in counts per minute, CPM) on each filter, which corresponds to the amount of bound radioligand.

-

-

Data Analysis:

-

Calculate the specific binding for each PEAQX concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the specific binding against the logarithm of the PEAQX concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ of PEAQX (the concentration that displaces 50% of the specific radioligand binding).

-

Convert the IC₅₀ value to an inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.

-

Conclusion

PEAQX is a potent and selective competitive antagonist of NMDA receptors with a well-documented preference for the GluN2A subunit. This selectivity is not related to the ionic environment, such as sodium concentration, but is an intrinsic property of its interaction with the glutamate binding pocket of the GluN2A protein. The influx of sodium through the NMDA receptor channel is a critical component of the receptor's physiological function, contributing to a positive feedback loop that sustains channel activity. By blocking the receptor, PEAQX prevents this ion flux, thereby inhibiting downstream signaling. The precise quantification of its subtype selectivity, achieved through rigorous experimental protocols like electrophysiology and radioligand binding assays, establishes PEAQX as an essential pharmacological tool for investigating the nuanced roles of NMDA receptor subtypes in neuroscience.

References

-

Title: Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats Source: National Library of Medicine URL: [Link]

-

Title: How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP Source: YouTube URL: [Link]

-

Title: Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats Source: MDPI URL: [Link]

-

Title: A Model for Predicting Cation Selectivity and Permeability in AMPA and NMDA Receptors Based on Receptor Subunit Composition Source: Frontiers in Molecular Neuroscience URL: [Link]

-

Title: Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits Source: National Library of Medicine URL: [Link]

-

Title: Physiology, NMDA Receptor Source: National Library of Medicine URL: [Link]

-

Title: Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators Source: National Library of Medicine URL: [Link]

-

Title: A Functional Interaction of Sodium and Calcium in the Regulation of NMDA Receptor Activity by Remote NMDA Receptors Source: National Library of Medicine URL: [Link]

-

Title: Subtype-Dependence of NMDA Receptor Channel Open Probability Source: National Library of Medicine URL: [Link]

-

Title: Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum Source: National Library of Medicine URL: [Link]

-

Title: The Role of Intracellular Sodium in the Regulation of NMDA-Receptor-Mediated Channel Activity and Toxicity Source: PubMed URL: [Link]

-

Title: Targeting NMDA Receptor Complex in Management of Epilepsy Source: MDPI URL: [Link]

-

Title: Crystal structure of a heterotetrameric NMDA receptor ion channel Source: National Library of Medicine URL: [Link]

-

Title: NMDA receptor antagonist Source: Wikipedia URL: [Link]

-

Title: Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists Source: PubMed URL: [Link]

-

Title: Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs Source: National Library of Medicine URL: [Link]

-

Title: Synthesis and Pharmacological Evaluation of Enantiomerically Pure GluN2B Selective NMDA Receptor Antagonists Source: PubMed URL: [Link]

-

Title: De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor Source: MDPI URL: [Link]

Sources

- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Subtype-Dependence of NMDA Receptor Channel Open Probability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Frontiers | A Model for Predicting Cation Selectivity and Permeability in AMPA and NMDA Receptors Based on Receptor Subunit Composition [frontiersin.org]

- 6. Frontiers | Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medkoo.com [medkoo.com]

- 10. PEAQX |NVP-AAM 077 | NMDA receptor GluN2A Antagonist | Hello Bio [hellobio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Intracellular Sodium in the Regulation of NMDA-Receptor-Mediated Channel Activity and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Functional Interaction of Sodium and Calcium in the Regulation of NMDA Receptor Activity by Remote NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PEAQX (NVP-AAM077): A Quinoxalinedione-Class NMDA Receptor Antagonist

Executive Summary

This guide provides a comprehensive technical overview of PEAQX, also known as NVP-AAM077. It is crucial to clarify from the outset a common point of confusion: PEAQX is a non-fluorescent pharmacological compound , specifically a competitive antagonist of the NMDA receptor. It is not a fluorescent dye. The likely conflation arises from its use in cellular and high-throughput screening (HTS) assays where fluorescent dyes are often employed as reporters to measure the functional consequences of receptor modulation, such as changes in ion flux and membrane potential.

This document is therefore structured in two parts. Part One offers an in-depth exploration of the history, development, mechanism of action, and experimental applications of PEAQX itself. Part Two provides a guide to the fluorescent dye technologies that are commonly used to study the activity of targets like the NMDA receptor, putting the function of PEAQX into its broader experimental context.

Part 1: The Pharmacology and Application of PEAQX (NVP-AAM077)

Chapter 1: History and Development

The development of PEAQX emerged from the intensive search for subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists. NMDA receptors are critical mediators of excitatory synaptic transmission in the central nervous system, and their dysfunction is implicated in a host of neurological disorders. Early NMDA antagonists were often non-selective or had undesirable side effects.

PEAQX, a member of the quinoxalinedione class of compounds, was developed to achieve greater selectivity for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit.[1] This pursuit was driven by the distinct neurophysiological roles and anatomical distributions of these subunits; for instance, GluN2A expression increases during postnatal development, making it a key target for studying age-dependent neurological conditions.[2] Research published in the early 2000s characterized PEAQX as a potent anticonvulsant agent, demonstrating its potential as both a therapeutic lead and a valuable research tool for dissecting the specific functions of GluN2A-containing NMDA receptors.

Chapter 2: Physicochemical Properties

PEAQX is a synthetic molecule whose structure is optimized for potent and selective binding to the glutamate site on the NMDA receptor.[3] To enhance its utility in biological assays, it is typically synthesized as a tetrasodium salt or hydrate, which confers water solubility.

| Property | Value | Reference(s) |

| IUPAC Name | ({[(1S)-1-(4-bromophenyl)ethyl]amino}-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid | [3] |

| Synonyms | NVP-AAM077, PEAQX | [3] |

| CAS Number | 459836-30-7 | [3] |

| Molecular Formula | C₁₇H₁₇BrN₃O₅P | [3][1] |

| Molecular Weight | 454.217 g/mol (acid form) | [3][1] |

| Solubility | Soluble in water (as sodium salt), Soluble in DMSO | [3][4] |

| Form | Typically a white to beige powder |

Chapter 3: Mechanism of Action

PEAQX functions as a competitive antagonist at the glutamate-binding site of the NMDA receptor. Its key characteristic is its preferential affinity for receptors composed of GluN1/GluN2A subunits.

-

Subunit Selectivity: Initial reports suggested a selectivity of up to 100-fold for GluN2A over GluN2B subunits.[5] However, more detailed subsequent studies have revised this to a more modest, yet still significant, 5-fold difference in affinity under certain conditions.[1] The IC₅₀ values clearly demonstrate this preference:

-

Downstream Signaling Inhibition: By blocking the binding of glutamate, PEAQX prevents the influx of Ca²⁺ through the NMDA receptor channel. This blockade directly inhibits downstream signaling cascades crucial for neuronal function and survival. Key inhibited pathways include:

-

CaMKIV/CREB Pathway: Inhibition of Ca²⁺ influx prevents the activation of Calcium/calmodulin-dependent protein kinase IV (CaMKIV), which in turn cannot phosphorylate and activate the CREB transcription factor. This can reduce the expression of pro-survival genes like BDNF.[5][8]

-

Akt/GSK-3β Pathway: NMDA receptor hypofunction induced by PEAQX can lead to decreased phosphorylation of Akt and GSK-3β, promoting apoptotic pathways.[8]

-

The diagram below illustrates the primary mechanism of PEAQX action.

Chapter 4: Applications and Experimental Protocols

PEAQX is primarily used as a research tool to investigate the role of GluN2A-containing NMDA receptors in various physiological and pathological processes.

Key Research Applications:

-

Anticonvulsant Studies: PEAQX has demonstrated dose-dependent anticonvulsant effects in rodent models of seizures, particularly against generalized seizures generated in the brainstem.[9][2]

-

Neuroprotection and Apoptosis: By blocking excessive Ca²⁺ influx, it can be used to study excitotoxicity. Conversely, at certain concentrations, it can induce apoptosis by promoting caspase-3 activation, making it a tool for studying neuronal cell death pathways.[6][7]

-

Neurodevelopmental Research: Its selectivity is valuable for probing the switch from GluN2B to GluN2A dominance during postnatal brain development and its implications for synaptic plasticity and disease.[2]

Protocol: In Vitro Neuronal Apoptosis Induction

This protocol provides a generalized workflow for using PEAQX to induce and measure apoptosis in primary cortical or striatal slice cultures.

Objective: To assess the pro-apoptotic effect of PEAQX by measuring caspase-3 activation.

Materials:

-

Cortical/striatal slice cultures from neonatal rodents.

-

PEAQX tetrasodium hydrate (HY-12294A, MedChemExpress or similar).[6]

-

Culture medium (e.g., Neurobasal medium with supplements).

-

Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Caspase-3 activity assay kit (fluorometric or colorimetric).

-

BCA protein assay kit.

Step-by-Step Methodology:

-

Culture Preparation: Prepare and maintain organotypic brain slice cultures according to standard laboratory procedures. Allow cultures to stabilize for at least 7-10 days in vitro.

-

Compound Preparation: Prepare a stock solution of PEAQX tetrasodium hydrate in sterile, nuclease-free water. A 10 mM stock is common. Further dilute in culture medium to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM). A vehicle control (medium with water) must be run in parallel.

-

Causality Insight: Using the water-soluble salt form is critical for achieving accurate concentrations and avoiding solvent-induced artifacts from DMSO at high concentrations.

-

-

Treatment: Replace the existing medium in the slice cultures with the medium containing the various concentrations of PEAQX or vehicle control.

-

Incubation: Incubate the cultures for a predetermined period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO₂). The exact time should be optimized based on preliminary experiments.

-

Cell Lysis: After incubation, wash the slices twice with ice-cold PBS. Add ice-cold lysis buffer to each well, and homogenize the tissue.

-

Protein Quantification: Centrifuge the lysates to pellet debris. Collect the supernatant and determine the total protein concentration using a BCA assay. This is a crucial step for normalizing the caspase activity data.

-

Self-Validation: Normalizing to total protein content ensures that any observed differences in caspase activity are due to the treatment and not variations in the amount of tissue collected.

-

-

Caspase-3 Assay: Following the manufacturer's instructions for the chosen caspase-3 activity kit, add the appropriate volume of cell lysate (normalized for protein content) to the assay plate. Add the caspase-3 substrate and incubate.

-

Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths. Calculate the relative caspase-3 activity compared to the vehicle-treated control group.

Part 2: Fluorescent Dyes for Functional Readouts of Receptor Activity

While PEAQX is not fluorescent, its effect on ion channel function is frequently measured using fluorescent assays. High-throughput screening (HTS) for modulators of ion channels and GPCRs relies heavily on such optical methods.[10][11]

Chapter 5: Principles of Membrane Potential-Sensing Dyes

The opening of ion channels, such as the NMDA receptor, leads to a flux of ions that changes the electrical potential across the cell membrane.[12] Fluorescent membrane potential dyes are designed to report these voltage changes as a change in fluorescence intensity.[13][14]

There are two main classes:

-

Fast-Response Dyes: These dyes, often based on Fluorescence Resonance Energy Transfer (FRET), involve a pair of molecules where a mobile, charged dye moves within the membrane in response to voltage changes, altering the FRET efficiency with a stationary fluorescent partner. This provides a rapid and ratiometric readout.[14]

-

Slow-Response Dyes: These lipophilic, charged dyes (e.g., DiBAC) redistribute across the plasma membrane in response to depolarization or hyperpolarization.[13][15] For example, upon depolarization, an anionic dye will enter the cell and bind to intracellular proteins, causing an increase in fluorescence.

Chapter 6: HTS Workflow Using a Fluorescent Membrane Potential Assay

A primary application for these dyes is in HTS to identify novel ion channel modulators.[16] In such a screen, a compound like PEAQX would serve as a reference inhibitor. The workflow below outlines a typical antagonist screen for an ion channel like the NMDA receptor.

Workflow Explanation:

-

Causality Insight: Cells are pre-incubated with the test compound (or PEAQX) before adding the agonist.[14] This is critical for identifying competitive antagonists, as it allows the compound to bind to the receptor first. If the agonist and antagonist were added simultaneously, the high concentration of agonist might outcompete the antagonist, leading to a false negative result.

-

Self-Validation: The assay relies on robust controls. A "no agonist" control establishes the baseline fluorescence. A "vehicle + agonist" control defines the maximum signal (100% activity). A "PEAQX + agonist" control defines the minimum signal (100% inhibition). Test compounds are evaluated relative to these two poles.

Conclusion

PEAQX (NVP-AAM077) is a specific and potent pharmacological tool, not a fluorescent dye. Its value lies in its ability to selectively antagonize GluN2A-containing NMDA receptors, enabling detailed investigation of their roles in neuroscience. The study of its functional effects, however, is deeply intertwined with the use of fluorescent reporter technologies, particularly membrane potential-sensing dyes. Understanding the distinct nature of these two classes of molecules—the specific modulator and the general-purpose reporter—is fundamental to designing, executing, and interpreting modern pharmacological and drug discovery experiments.

References

-

FluoroFinder. (2021, October 5). Newsletter: History of fluorescent dyes. [Link]

-

Kubova, H., et al. (2021). Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats. International Journal of Molecular Sciences, 22(6), 3099. [Link]

-

Hektoen International. (2025, November 3). A brief history of fluorescein. [Link]

-

Wikipedia. Fluorescein. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Fluorescein Sodium?[Link]

-

Wikipedia. PEAQX. [Link]

-

Folbergrová, J., et al. (2021). Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats. Pharmaceuticals, 14(3), 273. [Link]

-

Boddum, K., et al. (2016). High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument. ASSAY and Drug Development Technologies, 14(6), 349-361. [Link]

-

Aragen Life Sciences. High-Throughput Electrophysiology for Drug Screening and Discovery. [Link]

-

Chen, Y., et al. (2020). Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin. Toxins, 12(11), 672. [Link]

-

Zheng, W., et al. (2015). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 36(1), 1-13. [Link]

-

University of West Bohemia. Lab Protocols: Membrane Potential. [Link]

-

Felix, J. P., et al. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. ASSAY and Drug Development Technologies, 2(3), 260-268. [Link]

-

Xu, J., et al. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. Journal of Biomolecular Screening, 9(4), 273-281. [Link]

Sources

- 1. PEAQX - Wikipedia [en.wikipedia.org]

- 2. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. apexbt.com [apexbt.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aragen.com [aragen.com]

- 11. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 12. fyziologie.lf1.cuni.cz [fyziologie.lf1.cuni.cz]

- 13. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin [mdpi.com]

- 16. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

PEAQX Sodium: Physicochemical Profile and Blood-Brain Barrier Interactions

This guide provides an in-depth technical analysis of PEAQX Sodium (also known as NVP-AAM077 tetrasodium salt), focusing on its physicochemical properties, blood-brain barrier (BBB) permeability kinetics, and experimental utility in targeting GluN2A-containing NMDA receptors.

Technical Reference for CNS Drug Development & Neuropharmacology

Executive Technical Summary

PEAQX Sodium (NVP-AAM077 tetrasodium salt) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist exhibiting preferential selectivity for GluN2A (formerly NR2A) subunits.[1] Unlike channel blockers (e.g., MK-801) that trap within the open pore, PEAQX competes with glutamate at the agonist binding site.

For researchers, the critical operational challenge with PEAQX is its Blood-Brain Barrier (BBB) permeability . While the compound is systemically active, its polar phosphonate moiety limits passive diffusion compared to lipophilic antagonists. This guide details the mechanisms of entry, dosing strategies to achieve occupancy, and protocols for validating central engagement.

| Parameter | Technical Detail |

| Compound Name | PEAQX Sodium (NVP-AAM077 tetrasodium salt) |

| CAS Number | 459836-30-7 (Free Acid); 2102348-87-6 (Sodium Salt) |

| Molecular Target | NMDA Receptor (GluN1/GluN2A preference) |

| Selectivity | ~100-fold vs GluN2B (historically cited); recent re-evaluations suggest ~5-10 fold functional selectivity in vivo.[1] |

| BBB Permeability | Moderate/Low (Polar Class). Requires high systemic doses (10–20 mg/kg) for robust CNS effects. |

| Primary Utility | Dissecting GluN2A vs. GluN2B contributions to excitotoxicity, synaptic plasticity, and neurodegeneration. |

Chemical & Physicochemical Profile

The "Sodium" designation is critical for experimental formulation. The free acid form of PEAQX is poorly soluble in physiological saline, necessitating the use of the tetrasodium salt or solubilization in NaOH-adjusted buffers.

Structural Impediments to BBB Crossing

The PEAQX molecule contains a phosphonic acid group (

-

Lipophilicity (LogP): The presence of the phosphonate and quinoxalinedione core significantly lowers the LogP, making the molecule hydrophilic.

-

Ionization: At blood pH (7.4), the molecule is highly ionized, hindering passive diffusion across the tight junctions of the brain endothelial cells.

-

Transport: Unlike amino acids (LAT1 transporter), there is no dedicated high-capacity transporter for large phosphonate-based antagonists, relying partially on limited passive diffusion or fluid-phase endocytosis.

Blood-Brain Barrier Permeability Analysis[2][3]

In Vivo Penetration Evidence

Despite physicochemical hurdles, PEAQX does cross the BBB in sufficient quantities to elicit behavioral and electrophysiological effects when dosed appropriately.

-

Seizure Models: Systemic administration (s.c. or i.p.) of PEAQX (5–20 mg/kg) in rats significantly suppresses pentylenetetrazol-induced seizures, confirming central target engagement [1].

-

Dose-Response Discrepancy: Compared to MK-801 (active at <0.5 mg/kg), PEAQX requires significantly higher doses (10–20 mg/kg). This "potency shift" is largely attributed to poor BBB penetrance rather than low receptor affinity (

~8 nM).

Pharmacokinetics (PK) & Brain/Plasma Ratio

-

Tmax (Brain): Slower than lipophilic compounds. Peak central effects are often observed 30–60 minutes post-injection.

-

Clearance: Rapid renal elimination due to high polarity.

-

Brain/Plasma Ratio: Estimated at <0.1 for phosphonate antagonists, meaning plasma levels must be driven high to achieve therapeutic concentrations in the CSF.

The "Endothelial Gate" Mechanism

Recent research indicates that NMDA receptors are also expressed on the brain endothelial cells themselves.

-

Mechanism: Activation of endothelial NMDARs (specifically GluN1/GluN3A or GluN1/GluN2A) can trigger the Rho/ROCK signaling pathway , leading to myosin light chain phosphorylation, cell contraction, and opening of the BBB [2].[2]

-

PEAQX Effect: By blocking GluN2A, PEAQX may theoretically prevent excitotoxicity-induced BBB disruption, providing a dual neuroprotective mechanism:

-

Neuronal: Blocking Ca2+ influx in neurons.

-

Vascular: Preventing endothelial cell contraction (if GluN2A is present on vasculature).

-

Experimental Protocols

Protocol A: Solubilization & Formulation (Self-Validating)

Context: Improper pH adjustment leads to precipitation and failed delivery.

-

Weighing: Weigh the PEAQX Tetrasodium salt. (If using free acid, add 4 molar equivalents of NaOH).

-

Vehicle: Use sterile 0.9% Saline. Avoid DMSO if possible for in vivo BBB studies to prevent vehicle-induced permeability artifacts.

-

Dissolution: Vortex vigorously. The salt form should dissolve readily in saline to concentrations up to 10 mg/mL.

-

pH Check: Verify pH is 7.2–7.4.

-

Validation Step: If solution is cloudy, sonicate. If cloudiness persists, check pH. Acidic pH causes precipitation of the free acid.

-

Protocol B: Assessing BBB Penetration (In Vivo Pharmacodynamics)

Context: Validating that the drug reached the brain in your specific model.

-

Subject: Adult C57BL/6 Mice or Sprague-Dawley Rats.

-

Administration: Inject PEAQX Sodium (10 mg/kg, i.p.).

-

Timepoint: Wait 45 minutes (Tmax).

-

Challenge: Administer a sub-convulsive dose of NMDA (agonist) or perform an electrophysiological recording (LTP induction).

-

Readout:

-

Behavioral: Absence of NMDA-induced seizure behaviors (wild running, tail flick).

-

Electrophysiology: Reduction in GluN2A-mediated EPSCs in hippocampal slices prepared ex vivo (though washout may occur, acute slice incubation is preferred for precise kinetics).

-

Mechanistic Visualization

The following diagram illustrates the dual interaction of PEAQX: the challenge of crossing the BBB and its downstream blockade of the Rho/ROCK pathway which preserves BBB integrity.

Caption: PEAQX mechanism: Restricted passive diffusion across the BBB, followed by dual inhibition of neuronal excitotoxicity and endothelial-mediated barrier disruption.

References

-

Mareš, P. (2021).[3] "Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats." International Journal of Molecular Sciences, 22(6), 3146.

-

Vazana, U., et al. (2016).[4] "Glutamate Induces Blood–Brain Barrier Permeability through Activation of N-Methyl-D-Aspartate Receptors."[4] The Journal of Neuroscience, 36(14), 4129–4141.

-

MedKoo Biosciences. (n.d.). "PEAQX sodium Product Data Sheet." MedKoo.

- Auberson, Y. P., et al. (2002). "NVP-AAM077, a new potent NVP-AAM077, a new potent and selective NMDA receptor antagonist." Bioorganic & Medicinal Chemistry Letters, 12(7), 1099-1102.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Nonionotropic Action of Endothelial NMDA Receptors on Blood-Brain Barrier Permeability via Rho/ROCK-Mediated Phosphorylation of Myosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate Induces Blood–Brain Barrier Permeability through Activation of N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparing Aqueous Stock Solutions of PEAQX Sodium: An Application Note and Protocol

Abstract